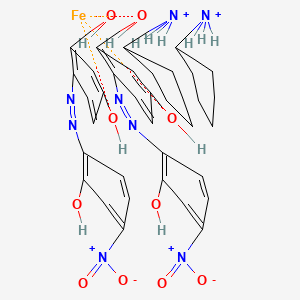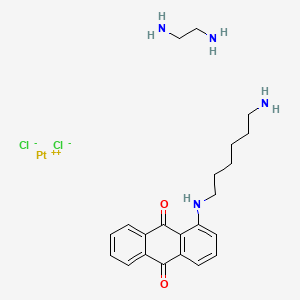
Methanone, (4-nitrophenyl)(4-(beta-D-xylopyranosyloxy)phenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methanone, (4-nitrophenyl)(4-(beta-D-xylopyranosyloxy)phenyl)- is a complex organic compound that features both a nitrophenyl group and a beta-D-xylopyranosyloxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, (4-nitrophenyl)(4-(beta-D-xylopyranosyloxy)phenyl)- typically involves the reaction of 4-nitrobenzoyl chloride with 4-(beta-D-xylopyranosyloxy)phenyl magnesium bromide. This reaction is carried out under anhydrous conditions to prevent the hydrolysis of the reactants. The reaction mixture is usually stirred at low temperatures to control the rate of reaction and to ensure the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of Methanone, (4-nitrophenyl)(4-(beta-D-xylopyranosyloxy)phenyl)- can be achieved through a similar synthetic route but with optimized reaction conditions to maximize yield and purity. This may involve the use of continuous flow reactors and automated systems to precisely control the reaction parameters.
化学反応の分析
Types of Reactions
Methanone, (4-nitrophenyl)(4-(beta-D-xylopyranosyloxy)phenyl)- undergoes various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitrobenzene derivatives.
Reduction: The nitrophenyl group can be reduced to form aniline derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions often use reagents such as sulfuric acid (H2SO4) and nitric acid (HNO3).
Major Products
Oxidation: Nitrobenzene derivatives.
Reduction: Aniline derivatives.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
科学的研究の応用
Methanone, (4-nitrophenyl)(4-(beta-D-xylopyranosyloxy)phenyl)- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including its interactions with enzymes and other biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its use as a drug precursor.
Industry: Used in the development of new materials and as a component in various industrial processes.
作用機序
The mechanism of action of Methanone, (4-nitrophenyl)(4-(beta-D-xylopyranosyloxy)phenyl)- involves its interaction with specific molecular targets and pathways. The nitrophenyl group can participate in redox reactions, while the beta-D-xylopyranosyloxy group can interact with carbohydrate-binding proteins. These interactions can lead to various biological effects, including enzyme inhibition and modulation of cellular signaling pathways.
類似化合物との比較
Methanone, (4-nitrophenyl)(4-(beta-D-xylopyranosyloxy)phenyl)- can be compared with other similar compounds such as:
4-Nitrophenyl beta-D-xyloside: Similar in structure but lacks the methanone group.
4-Nitrophenyl phenyl ketone: Similar in structure but lacks the beta-D-xylopyranosyloxy group.
4-Aminophenyl phenyl ketone: Similar in structure but has an amino group instead of a nitro group.
These comparisons highlight the unique structural features of Methanone, (4-nitrophenyl)(4-(beta-D-xylopyranosyloxy)phenyl)-, which contribute to its distinct chemical and biological properties.
特性
CAS番号 |
83354-69-2 |
|---|---|
分子式 |
C18H17NO8 |
分子量 |
375.3 g/mol |
IUPAC名 |
(4-nitrophenyl)-[4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyphenyl]methanone |
InChI |
InChI=1S/C18H17NO8/c20-14-9-26-18(17(23)16(14)22)27-13-7-3-11(4-8-13)15(21)10-1-5-12(6-2-10)19(24)25/h1-8,14,16-18,20,22-23H,9H2/t14-,16+,17-,18+/m1/s1 |
InChIキー |
NDSLOJPCFZVFLS-SPUZQDLCSA-N |
異性体SMILES |
C1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)[N+](=O)[O-])O)O)O |
正規SMILES |
C1C(C(C(C(O1)OC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)[N+](=O)[O-])O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![[3,5-bis(methoxycarbonyl)phenyl]carbamodithioic acid;N,N-diethylethanamine](/img/structure/B12703589.png)



